(R,R)-Ts-DENEB(regR) (R,R)-Ts-DENEB(regR)
Brand Name: Vulcanchem
CAS No.: 1333981-84-2
VCID: VC3031580
InChI: InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1
SMILES: CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]
Molecular Formula: C31H33ClN2O3RuS
Molecular Weight: 650.2 g/mol

(R,R)-Ts-DENEB(regR)

CAS No.: 1333981-84-2

Cat. No.: VC3031580

Molecular Formula: C31H33ClN2O3RuS

Molecular Weight: 650.2 g/mol

* For research use only. Not for human or veterinary use.

(R,R)-Ts-DENEB(regR) - 1333981-84-2

Specification

CAS No. 1333981-84-2
Molecular Formula C31H33ClN2O3RuS
Molecular Weight 650.2 g/mol
IUPAC Name chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide
Standard InChI InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1
Standard InChI Key INKUCOHLIHBSDN-ZAMYOOMVSA-M
Isomeric SMILES CC1=CC=C(C=C1)COCCN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]
SMILES CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]
Canonical SMILES CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]

Introduction

Chemical Identity and Structure

Molecular Information

(R,R)-Ts-DENEB(regR) is identified by several chemical designations in scientific and commercial databases. The primary identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters of (R,R)-Ts-DENEB(regR)

ParameterValue
Primary CAS Number1333981-84-2
Alternative CAS Number1384974-37-1
Molecular FormulaC₃₁H₃₃ClN₂O₃RuS
Molecular Weight650.19 g/mol
IUPAC Namechlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide
Common Synonyms(R,R)-Ts-DENEB, Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II)
InChI KeyINKUCOHLIHBSDN-ZAMYOOMVSA-M

The compound features the chemical structure N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-methylbenzyloxy)ethylamino)-ethyl]-4-methylbenzene sulfonamide(chloro)ruthenium(II), which is crucial for its catalytic function .

Structural Features

The structure of (R,R)-Ts-DENEB(regR) comprises several key components that contribute to its catalytic activity:

  • A central ruthenium(II) metal center

  • A chloride ligand coordinated to the ruthenium

  • A chiral diamine backbone with (R,R) stereochemistry

  • A tosyl (Ts) group (4-methylbenzenesulfonyl) attached to one nitrogen atom

  • A 4-methylbenzyloxy ethyl group on the other nitrogen atom

This specific arrangement of ligands around the ruthenium center creates a well-defined chiral environment that facilitates asymmetric catalysis with high stereoselectivity .

Physical and Chemical Properties

Physical Characteristics

The physical properties of commercially available (R,R)-Ts-DENEB(regR) vary slightly between suppliers, as summarized in Table 2.

Table 2: Physical Properties of Commercial (R,R)-Ts-DENEB(regR)

PropertyDescriptionSource
Physical StateSolidMultiple suppliers
AppearanceWhite to Brown powder or crystalline materialCymitQuimica
Color VariationGray to brown solid; White-Yellow crystalline powderCymitQuimica; Fisher Scientific
PurityMin. 95% to >97%Multiple suppliers
UN Number3077Fisher Scientific

The compound is typically supplied as a high-purity material suitable for research and industrial applications .

Catalytic Applications

Asymmetric Transfer Hydrogenation

(R,R)-Ts-DENEB(regR) has established significant utility in asymmetric transfer hydrogenation reactions, where it catalyzes the reduction of prochiral substrates to produce chiral products with high enantioselectivity .

The catalyst demonstrates exceptional performance in the following contexts:

  • Reduction of ketones to secondary alcohols with high enantiomeric excess

  • Hydrogenation of imines to amines with controlled stereochemistry

  • Effective catalysis of β-keto esters and α-amino acids

The compound typically operates under mild conditions, often using formic acid as the hydrogen donor for the transfer hydrogenation process.

Direct Hydrogen Activation

Beyond transfer hydrogenation reactions, (R,R)-Ts-DENEB(regR) also functions efficiently in direct hydrogenation processes using molecular hydrogen (H₂). Sigma-Aldrich describes the compound as an "oxo-tethered ruthenium complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H₂ hydrogenation" .

This dual functionality makes the catalyst particularly versatile for researchers seeking to employ either hydrogenation approach depending on laboratory capabilities and specific reaction requirements.

SupplierCatalog NumberQuantityPriceCurrencyEstimated Delivery (to US)
CymitQuimicaIN-DA009F5F100 mg89.00EURApril 21, 2025
CymitQuimicaIN-DA009F5F250 mg127.00EURApril 21, 2025
CymitQuimicaIN-DA009F5F1 g289.00EURApril 21, 2025
CymitQuimica54-IN11726100 mg72.00EURApril 22, 2025
CymitQuimica54-IN11726250 mg121.00EURApril 22, 2025
CymitQuimica54-IN117261 g338.00EURApril 22, 2025
CymitQuimica54-IN117265 g1,471.00EURApril 22, 2025
TCI America3B-T3078200 mg57.00EURApril 24, 2025
TCI America3B-T30781 g170.00EURApril 24, 2025
TCI AmericaT3078200MG200 mgN/AUSD3-5 days
CymitQuimica3D-FT159212250 mg336.00EURJune 2, 2025
CymitQuimica3D-FT159212500 mg354.00EURJune 2, 2025
CymitQuimica3D-FT1592121 g469.00EURJune 2, 2025
SCIEDCONot specified200 mg148.90CADNot specified
Sigma-Aldrich926116-250MG250 mg79.80USDApril 25, 2025

The significant price variation between suppliers may reflect differences in synthetic methods, purity standards, or marketing strategies .

Structural Relatives and Comparisons

Related Catalysts

The (R,R)-Ts-DENEB(regR) catalyst belongs to a broader family of chiral ruthenium complexes designed for asymmetric catalysis. Several structural relatives include:

  • (S,S)-Ts-DENEB(regR) - The enantiomeric counterpart that provides opposite stereoselectivity in catalytic reactions

  • (R,R)-Ms-DENEB - A related catalyst with a methanesulfonyl (Ms) group instead of the toluenesulfonyl (Ts) group

  • (S,S)-Ms-DENEB - The enantiomeric counterpart of (R,R)-Ms-DENEB

These structural variations offer researchers options for achieving different stereochemical outcomes or optimizing catalyst performance for specific substrate classes.

Current Research Applications

Synthetic Organic Chemistry

The primary application of (R,R)-Ts-DENEB(regR) lies in synthetic organic chemistry, where it enables the preparation of enantiomerically enriched compounds through asymmetric reduction reactions. Its effectiveness in producing high enantiomeric excess under mild conditions makes it particularly valuable for complex molecule synthesis .

Pharmaceutical Intermediates

The catalyst has demonstrated utility in synthesizing biologically active compounds, including inhibitors for protein arginine methyltransferases, which are involved in various cellular processes. This application highlights the catalyst's potential importance in pharmaceutical research and development.

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